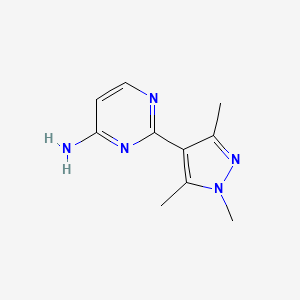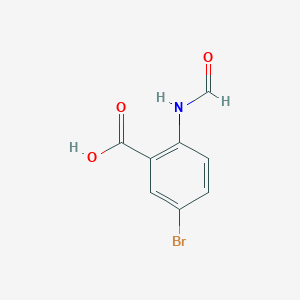![molecular formula C12H13F3O B3186514 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 1247829-73-7](/img/structure/B3186514.png)
3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one
Overview
Description
“3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This reaction yields a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one . The yield of this isomeric pyrazole ranges from 4–24% .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one” can be represented by the InChI code: 1S/C12H13F3O/c1-8(2)11(16)7-9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one” are noteworthy. Many investigations of pyrazole product formation have shown that conventional and microwave-mediated condensations between 1,3-diketones and hydrazines typically yield two regioisomers, often in unequal proportions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.23 . The storage temperature is -10 degrees .Scientific Research Applications
- Hindered Amine Motifs : This compound serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif is valuable for designing drug candidates with improved stability and metabolic properties .
- Hydroamination Method : Researchers have accessed this hindered amine via an innovative hydroamination method, as reported by Baran and coworkers. It provides a unique scaffold for drug discovery .
Medicinal Chemistry and Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoles, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It is synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine
Biochemical Pathways
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Pharmacokinetics
The compound’s predicted density is 1296±006 g/cm3, and its predicted boiling point is 2711±400 °C . These properties might impact the compound’s bioavailability.
Result of Action
Similar compounds have shown potential applications in the agrochemical and medicinal chemistry industries .
Action Environment
It is known that the compound’s synthesis is acid-catalyzed , which suggests that the pH of the environment might influence its action.
properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)11(16)7-9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXGFAFXRDHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



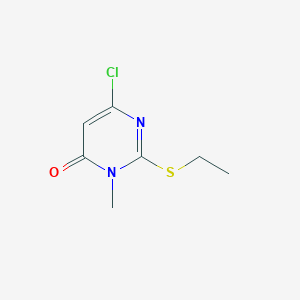
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3186444.png)

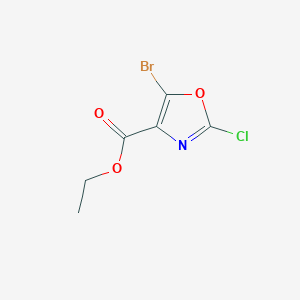
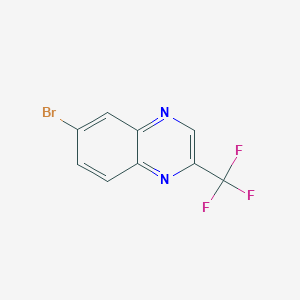
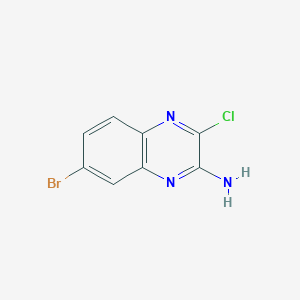

![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)
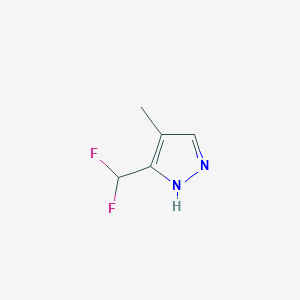
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
